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Introduction

Cholecystokinin octapeptide (CCK-8) is a crucial peptide hormone and neurotransmitter in the
gastrointestinal system and central nervous system. Its biological activity is significantly
modulated by the sulfation of a specific tyrosine residue. The desulfated form of CCK-8, while
exhibiting lower affinity for the cholecystokinin-A (CCK1) receptor, still plays a significant role in
physiological processes and serves as an important subject of structural and functional studies.
This technical guide provides an in-depth analysis of the structural characteristics of desulfated
CCK-8, details the experimental methodologies used for its structural elucidation, and outlines
the signaling pathways it modulates.

Core Structural Features

The primary structure of desulfated cholecystokinin octapeptide consists of the amino acid
sequence: Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2. Unlike its sulfated counterpart, the tyrosine
residue at position 2 is not post-translationally modified with a sulfate group. This lack of
sulfation profoundly influences its three-dimensional conformation and receptor binding affinity.

Solution-state Nuclear Magnetic Resonance (NMR) studies have been the primary method for
elucidating the conformational preferences of desulfated CCK-8. These studies reveal a highly
flexible molecule that exists in a dynamic equilibrium of various conformations. However, there
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is a propensity for the peptide to adopt folded, turn-like structures, particularly in the C-terminal
region, which is crucial for receptor interaction.

Quantitative Conformational Data

While a complete, high-resolution crystal structure of desulfated CCK-8 remains to be
determined, NMR studies have provided valuable insights into its solution conformation. The
following tables summarize representative conformational parameters. It is important to note
that these values represent an average of the conformational ensemble present in solution.

Table 1: Representative Dihedral Angles for Desulfated CCK-8 in DMSO

Residue Phi (@) Angle (°) Psi () Angle (°)
Aspl

Tyr2 -60 to -80 120 to 150

Met3 -70 to -90 -30 to -50

Gly4 70to 90 -60 to -80

Trp5 -90 to -110 130 to 150

Met6 -80 to -100 -20 to -40

Asp7 -150to -170 140 to 160

Phe8 -60 to -80

Note: These are representative values derived from conformational studies and may vary
based on solvent and temperature conditions.

Table 2: Representative Proton NMR Chemical Shifts (ppm) for Desulfated CCK-8 in DMSO-d6
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Residue NH oH Side Chain Protons
Aspl 8.35 4.60 2.70, 2.85 (BH)

Tyr2 8.15 4.45 6.70, 7.05 (ring)

Met3 8.05 4.35 2.05 (yH), 2.50 (eCH3)
Gly4 8.25 3.80, 3.95

Trp5 8.10 4.55 7.00-7.60 (ring)

Met6 8.00 4.30 2.00 (yH), 2.45 (eCH3)
Asp7 8.20 4.50 2.65, 2.80 (BH)

Phes 7.90 4.65 7.20-7.35 (ring)

Note: Chemical shifts are highly dependent on experimental conditions. These are approximate

values for illustrative purposes.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of

peptides in solution.

Methodology:

o Sample Preparation: Desulfated CCK-8 is dissolved in a deuterated solvent, typically
dimethyl sulfoxide (DMSO-d6) or water (H20/D20 mixture), to a concentration of 1-5 mM. A
suitable internal standard, such as tetramethylsilane (TMS) or 2,2-dimethyl-2-silapentane-5-

sulfonate (DSS), is added for referencing the chemical shifts.

» Data Acquisition: A suite of one-dimensional (1D) and two-dimensional (2D) NMR

experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).

o 1D *H NMR: Provides initial information on the number and types of protons in the

molecule.
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o 2D TOCSY (Total Correlation Spectroscopy): Used to identify protons within the same
amino acid spin system.

o 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about
protons that are close in space (typically < 5 A), which is crucial for determining the tertiary
structure.

o 2D COSY (Correlation Spectroscopy): ldentifies scalar-coupled protons, typically those
separated by two or three bonds.

o 1H-13C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their
directly attached carbon atoms.

Data Processing and Analysis:

o The acquired NMR data is processed using specialized software (e.g., TopSpin,
NMRPipe).

o Resonance assignment is performed by systematically connecting spin systems identified
in the TOCSY spectra and sequencing them based on sequential NOEs (daN(i, i+1),
dNN(, i+1)).

o Distance restraints are derived from the intensities of NOE cross-peaks.

o Dihedral angle restraints can be estimated from J-coupling constants measured from high-
resolution 1D or 2D spectra.

Structure Calculation: The experimental restraints (distances and dihedral angles) are used
as input for molecular dynamics and simulated annealing calculations to generate an
ensemble of structures consistent with the NMR data.
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A simplified workflow for determining the 3D structure of a peptide using NMR spectroscopy.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of

peptides in solution.

Methodology:

o Sample Preparation: A stock solution of desulfated CCK-8 is prepared in a suitable buffer
(e.g., phosphate buffer, pH 7.4). The final concentration for far-UV CD is typically in the
range of 0.1-0.2 mg/mL. The buffer itself must be transparent in the far-UV region.

Data Acquisition:

o The CD spectrum is recorded on a spectropolarimeter.

o A baseline spectrum of the buffer is recorded first and subtracted from the sample
spectrum.

o The far-UV spectrum is typically scanned from 190 nm to 250 nm.
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o Measurements are often performed at a controlled temperature.

o Data Analysis:
o The raw data (ellipticity) is converted to mean residue ellipticity [0].

o The resulting spectrum is analyzed to estimate the percentage of different secondary
structural elements (a-helix, 3-sheet, random coil) using deconvolution algorithms. A
spectrum with a strong negative band around 200 nm is characteristic of a predominantly
random coil structure, which is often observed for flexible peptides like desulfated CCK-8.

Signaling Pathways

Desulfated CCK-8 exerts its biological effects by binding to cholecystokinin receptors, primarily
the CCK1 and CCK2 receptors (also known as CCKA and CCKB receptors, respectively),
which are G-protein coupled receptors (GPCRSs). The affinity of desulfated CCK-8 is
significantly lower for the CCK1 receptor compared to its sulfated form, while it retains high
affinity for the CCK2 receptor.

CCK1 Receptor Signaling

Activation of the CCK1 receptor by CCK peptides, including the desulfated form, primarily
couples to Gg/11 and Gs G-proteins, initiating a cascade of intracellular events.
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CCK1 receptor signaling pathways activated by desulfated CCK-8.
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CCK2 Receptor Signaling

The CCK2 receptor, for which desulfated CCK-8 has high affinity, is coupled to the Gg/11 G-
protein, leading to the activation of the phospholipase C pathway.
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CCK2 receptor signaling pathway activated by desulfated CCK-8.
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Conclusion

The structural analysis of desulfated cholecystokinin octapeptide reveals a flexible peptide with
a propensity for folded conformations in its C-terminal region. While a definitive high-resolution
structure is yet to be determined, a combination of NMR and CD spectroscopy provides
significant insights into its conformational landscape. Understanding the structure of desulfated
CCK-8 is intrinsically linked to its function, particularly its differential binding to CCK receptor
subtypes and the subsequent activation of distinct intracellular signaling cascades. Further
research, including the potential for co-crystallization with its receptors, will undoubtedly
provide a more detailed picture of the structure-function relationship of this important signaling
molecule.

 To cite this document: BenchChem. [Structural Analysis of Desulfated Cholecystokinin
Octapeptide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8069915#structural-analysis-of-cholecystokinin-
octapeptide-desulfated]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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